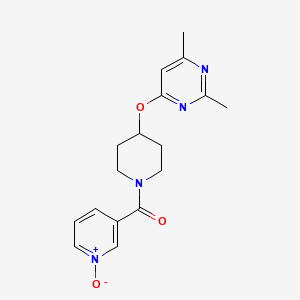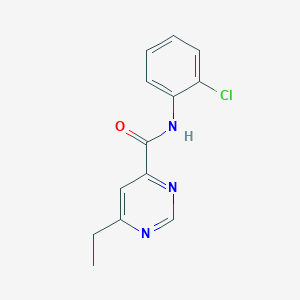
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide, also known as CEP-184, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of a protein called IKKβ, which is involved in the activation of the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation and cell survival, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. By inhibiting the activity of IKKβ, N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide blocks the activation of the NF-κB pathway, leading to the suppression of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types, including macrophages and dendritic cells. Additionally, N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied, and its pharmacological properties are well-characterized, making it a reliable tool for researchers. However, one limitation of using N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide. One area of interest is the development of novel derivatives of N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide with improved pharmacological properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide as a potential therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide involves the reaction of 2-chlorobenzonitrile and ethyl acetoacetate with guanidine carbonate in the presence of a suitable catalyst. The reaction yields N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide as a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-6-ethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-2-9-7-12(16-8-15-9)13(18)17-11-6-4-3-5-10(11)14/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBIEAAMLMPGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



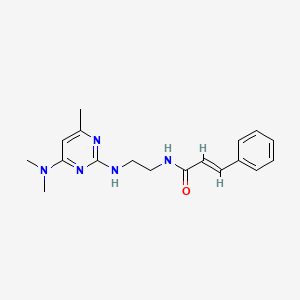
![N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2594353.png)
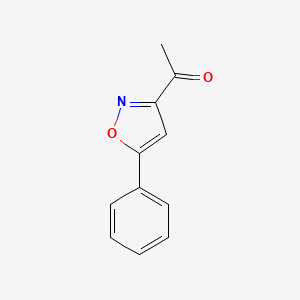
![3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2594355.png)
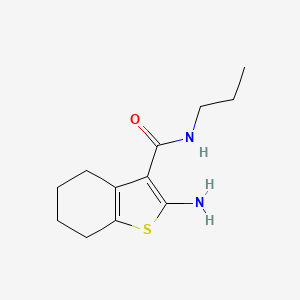
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2594360.png)
![[2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2594361.png)
![7-Oxa-3lambda6-thia-10-azaspiro[5.6]dodecane 3,3-dioxide;hydrochloride](/img/structure/B2594363.png)
![1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594365.png)
![3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole](/img/structure/B2594366.png)
![N1-(2-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2594368.png)
